molecular formula C21H21N5O2 B12248291 3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Cat. No.: B12248291
M. Wt: 375.4 g/mol
InChI Key: NYFDXYGCIVDSKV-UHFFFAOYSA-N
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Description

3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring, a phenyl group, and a pyrazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the phenyl group and the pyrazine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine shares similarities with other pyridazine derivatives, such as this compound.
  • Other related compounds: include those with similar pyrazine or pyrrolidine moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

(5-methylpyrazin-2-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C21H21N5O2/c1-15-11-23-19(12-22-15)21(27)26-10-9-16(13-26)14-28-20-8-7-18(24-25-20)17-5-3-2-4-6-17/h2-8,11-12,16H,9-10,13-14H2,1H3

InChI Key

NYFDXYGCIVDSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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